4-Methylbenzamide

Descripción

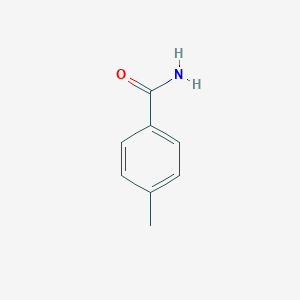

Structure

3D Structure

Propiedades

IUPAC Name |

4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBGYFCCKRAEHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060705 | |

| Record name | 4-Methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-55-6 | |

| Record name | 4-Methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-toluamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLUAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0V326V2F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylbenzamide: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzamide, also known as p-toluamide, is an organic compound with significant applications in chemical synthesis and potential pharmacological relevance. It serves as a key intermediate in the production of various chemicals and has been investigated for its biological activities, including its role as a p38 kinase inhibitor.[1] This technical guide provides a comprehensive overview of the chemical properties of 4-Methylbenzamide and the methodologies employed for its structure elucidation, tailored for professionals in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-Methylbenzamide is fundamental for its application in scientific research and drug development. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO | [1][2][3][4][5] |

| Molecular Weight | 135.16 g/mol | [1][2][5] |

| CAS Number | 619-55-6 | [1][5] |

| Melting Point | 159-163 °C | [1][2][4][6][7][8] |

| Boiling Point | 270.4 ± 19.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Appearance | White solid | [9] |

| LogP | 1.20 | [2] |

Solubility Profile

The solubility of 4-Methylbenzamide in various solvents is a critical parameter for its handling, reaction setup, and formulation.

| Solvent | Solubility | Source |

| Water | Sparingly soluble | [3] |

| Diethyl Ether | Very soluble | [3] |

| Ethanol | Very soluble | [3] |

| Benzene | Sparingly soluble | [3] |

| Chloroform | Sparingly soluble | [3] |

| Trifluoroacetic acid | Soluble | [3] |

Structure Elucidation

The definitive identification and confirmation of the chemical structure of 4-Methylbenzamide are accomplished through a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture of the compound.

Spectroscopic Data

| Technique | Key Observations | Source |

| ¹H NMR | Signals corresponding to the methyl protons, aromatic protons, and amide protons. | [10][11][12][13] |

| ¹³C NMR | Resonances for the methyl carbon, aromatic carbons, and the carbonyl carbon. | [10][11] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amide, C=O stretching of the carbonyl group, and aromatic C-H stretching. | [5][11][14][15][16] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. | [10][11][17] |

A logical workflow for the comprehensive analysis and structure elucidation of 4-Methylbenzamide is depicted below. This diagram illustrates the sequential process from initial synthesis or acquisition to final structural confirmation.

Caption: General workflow for the synthesis, purification, and structural elucidation of 4-Methylbenzamide.

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of 4-Methylbenzamide. The following are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Sample Preparation: A small amount of purified 4-Methylbenzamide is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[13]

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used.[12]

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the peaks are analyzed to assign the protons and carbons to their respective positions in the molecule.

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[11][16] For a KBr pellet, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with the characteristic vibrational frequencies of functional groups, such as the N-H and C=O bonds of the amide group.

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS), is used.[10]

-

Ionization Method: Electron Ionization (EI) is a common method.[17]

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.

-

Data Analysis: The molecular ion peak confirms the molecular weight. The fragmentation pattern provides additional structural information by showing how the molecule breaks apart under the experimental conditions.

Biological Activity and Potential Applications

4-Methylbenzamide has been identified as an inhibitor of p38 kinase, a key enzyme in cellular signaling pathways involved in inflammation and stress responses.[1] This inhibitory activity suggests its potential as a starting point for the development of novel therapeutic agents.

The diagram below illustrates a simplified representation of a signaling pathway that could be inhibited by a compound like 4-Methylbenzamide.

Caption: Inhibition of the p38 kinase signaling pathway by 4-Methylbenzamide.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, solubility, and structural elucidation of 4-Methylbenzamide. The presented data and experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals working with this compound. The combination of tabulated data, detailed methodologies, and visual workflows aims to facilitate a comprehensive understanding of this important chemical entity.

References

- 1. 4-Methylbenzamide | 619-55-6 | FM71336 | Biosynth [biosynth.com]

- 2. 4-Methylbenzamide | CAS#:619-55-6 | Chemsrc [chemsrc.com]

- 3. p-toluamide [chemister.ru]

- 4. 4-methylbenzamide [stenutz.eu]

- 5. Benzamide, 4-methyl- [webbook.nist.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 4-Methylbenzamide [chembk.com]

- 8. 4-Methylbenzamide, CAS No. 619-55-6 - iChemical [ichemical.com]

- 9. Benzamide - Wikipedia [en.wikipedia.org]

- 10. spectrabase.com [spectrabase.com]

- 11. 4-Methylbenzamide | C8H9NO | CID 69274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. Benzamide, 4-methyl- [webbook.nist.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. Benzamide, 4-methyl- [webbook.nist.gov]

Spectroscopic Analysis of 4-Methylbenzamide: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 4-Methylbenzamide, a key chemical intermediate in various research and development applications. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and drug development professionals requiring a thorough understanding of the structural characterization of this compound.

Spectroscopic Data Summary

The spectroscopic data for 4-Methylbenzamide is summarized in the following tables, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 7.69 | Doublet (d) | 2H | Ar-H (ortho to C=O) | CDCl₃ |

| 7.22 | Doublet (d) | 2H | Ar-H (meta to C=O) | CDCl₃ |

| 6.49 | Broad Singlet (bs) | 1H | NH | CDCl₃ |

| 2.39 | Singlet (s) | 3H | CH₃ | CDCl₃ |

Note: Data sourced from a 500 MHz spectrometer.[1]

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 168.0 | C=O | DMSO-d₆ |

| 141.5 | Ar-C (para to C=O) | DMSO-d₆ |

| 131.5 | Ar-C (ipso to C=O) | DMSO-d₆ |

| 128.8 | Ar-CH (meta to C=O) | DMSO-d₆ |

| 127.5 | Ar-CH (ortho to C=O) | DMSO-d₆ |

| 21.0 | CH₃ | DMSO-d₆ |

Note: Data interpretation based on typical chemical shifts for substituted benzamides.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretch (Amide) |

| ~3030 | Medium | Ar-H stretch |

| ~2920 | Medium | C-H stretch (methyl) |

| ~1660 | Strong | C=O stretch (Amide I) |

| ~1610 | Medium | N-H bend (Amide II) |

| ~1400-1600 | Medium-Strong | Aromatic C=C stretches |

Note: Approximate values based on typical spectra of aromatic amides.

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 135 | High | [M]⁺ (Molecular Ion) |

| 119 | Base Peak | [M-NH₂]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Note: Data from Electron Ionization (EI) Mass Spectrometry.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 4-Methylbenzamide for structural elucidation.

Materials:

-

4-Methylbenzamide sample

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 500 MHz)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the 4-Methylbenzamide sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution into a clean, dry 5 mm NMR tube using a pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine spectrum, 8-16 scans are typically sufficient.

-

Acquire the ¹H NMR spectrum.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the appropriate acquisition parameters. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain an infrared spectrum of solid 4-Methylbenzamide to identify its functional groups.[5][6][7][8]

Materials:

-

4-Methylbenzamide sample

-

Infrared (IR) grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Pellet Formation:

-

Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS) (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of 4-Methylbenzamide.

Materials:

-

4-Methylbenzamide sample

-

Mass spectrometer with an Electron Ionization (EI) source[10]

-

Sample introduction system (e.g., direct insertion probe or gas chromatograph)

Procedure:

-

Sample Introduction:

-

Introduce a small amount of the 4-Methylbenzamide sample into the ion source. For a solid sample, a direct insertion probe can be used, which is heated to volatilize the sample.[11] Alternatively, if coupled with a gas chromatograph (GC-MS), the sample is first vaporized and separated on the GC column before entering the mass spectrometer.

-

-

Ionization:

-

Mass Analysis:

-

The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Analysis:

-

A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis and the relationship between the different techniques in elucidating the structure of 4-Methylbenzamide.

References

- 1. rsc.org [rsc.org]

- 2. 4-Methylbenzamide | C8H9NO | CID 69274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. What Is Kbr Disc Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]

- 6. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 7. azom.com [azom.com]

- 8. shimadzu.com [shimadzu.com]

- 9. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. as.uky.edu [as.uky.edu]

Solubility Profile of 4-Methylbenzamide in Various Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methylbenzamide (also known as p-toluamide) in various organic solvents. Due to a notable absence of publicly available quantitative solubility data for 4-Methylbenzamide, this document focuses on delivering a robust framework for its solubility determination and analysis. It outlines established experimental protocols, data presentation standards, and thermodynamic modeling techniques based on studies of structurally analogous compounds. This guide is intended to equip researchers and professionals in drug development and chemical sciences with the necessary tools and methodologies to conduct their own solubility studies on 4-Methylbenzamide.

Introduction to 4-Methylbenzamide

4-Methylbenzamide is an organic compound with the chemical formula C₈H₉NO. It is a derivative of benzamide and a structural isomer of N-methylbenzamide. The presence of the methyl group on the benzene ring and the amide functional group influences its physicochemical properties, including its solubility in different solvent systems. Understanding the solubility of 4-Methylbenzamide is crucial for various applications, including reaction chemistry, purification, formulation development, and assessing its potential bioavailability in pharmaceutical contexts.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₈H₉NO |

| Molar Mass | 135.16 g/mol [1] |

| Melting Point | 161-163 °C[2] |

| Appearance | White to off-white powder or crystalline solid[2] |

Qualitative Solubility Profile

Based on available literature, the qualitative solubility of 4-Methylbenzamide in several organic solvents has been described as follows:

| Solvent | Qualitative Solubility |

| Diethyl Ether | Very Soluble[3] |

| Ethanol | Very Soluble[3] |

| Methanol | Soluble[2] |

| Trifluoroacetic Acid | Soluble[3] |

| Benzene | Sparingly Soluble[3] |

| Chloroform | Sparingly Soluble[3] |

| Water | Sparingly Soluble[3] |

This qualitative information provides a preliminary understanding of the types of solvents that are likely to be effective in dissolving 4-Methylbenzamide. The high solubility in polar protic solvents like ethanol and methanol, as well as in a polar aprotic solvent like diethyl ether, suggests that both hydrogen bonding and polarity play a significant role in its dissolution.

Experimental Protocols for Quantitative Solubility Determination

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of 4-Methylbenzamide is added to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: The vials are sealed to prevent solvent evaporation and placed in a thermostatic shaker or water bath set to a constant temperature. The samples are agitated for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by careful decantation of the supernatant or by filtration through a syringe filter (e.g., 0.45 µm).

-

Quantification: The concentration of 4-Methylbenzamide in the clear supernatant or filtrate is determined using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve of known concentrations of 4-Methylbenzamide is used for quantification.

-

UV-Vis Spectroscopy: Suitable if 4-Methylbenzamide has a chromophore that absorbs in the UV-Vis spectrum. A calibration curve is also required.

-

Gravimetric Analysis: A known volume of the saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven), and the mass of the remaining solid 4-Methylbenzamide is determined.

-

Gravimetric Method

The gravimetric method is a direct and reliable technique for determining solubility, particularly when a pure solid can be recovered. Studies on the solubility of 4-aminobenzamide have successfully employed this method.[4]

Methodology:

-

Sample Preparation: A known mass of the solvent is placed in a jacketed glass vessel maintained at a constant temperature.

-

Equilibration: An excess of 4-Methylbenzamide is added to the solvent, and the mixture is continuously stirred for a sufficient time to reach equilibrium.

-

Sampling and Analysis: Once equilibrium is reached, stirring is stopped, and the undissolved solid is allowed to settle. A known mass of the clear supernatant is withdrawn using a pre-heated or pre-cooled syringe to avoid precipitation.

-

Mass Determination: The withdrawn sample is weighed, and the solvent is evaporated. The remaining mass of the solid 4-Methylbenzamide is then determined. The solubility is expressed as a mole fraction or mass fraction.

Data Presentation

Quantitative solubility data is most effectively presented in tabular format, allowing for easy comparison across different solvents and temperatures. The following tables are illustrative examples of how the experimental data for 4-Methylbenzamide's solubility would be presented.

Table 1: Illustrative Mole Fraction Solubility (x) of 4-Methylbenzamide in Various Solvents at Different Temperatures (K)

| T (K) | Methanol | Ethanol | Acetone | Ethyl Acetate |

| 283.15 | x₁ | x₂ | x₃ | x₄ |

| 293.15 | y₁ | y₂ | y₃ | y₄ |

| 303.15 | z₁ | z₂ | z₃ | z₄ |

| 313.15 | a₁ | a₂ | a₃ | a₄ |

| 323.15 | b₁ | b₂ | b₃ | b₄ |

Table 2: Illustrative Solubility of 4-Methylbenzamide in g/100g of Solvent at Different Temperatures (°C)

| T (°C) | Methanol | Ethanol | Acetone | Ethyl Acetate |

| 10 | m₁ | m₂ | m₃ | m₄ |

| 20 | n₁ | n₂ | n₃ | n₄ |

| 30 | p₁ | p₂ | p₃ | p₄ |

| 40 | q₁ | q₂ | q₃ | q₄ |

| 50 | r₁ | r₂ | r₃ | r₄ |

Thermodynamic Modeling of Solubility

To enhance the utility of experimental solubility data, it can be correlated with various thermodynamic models. These models can be used to predict solubility at different temperatures and to derive thermodynamic parameters of dissolution, such as enthalpy, entropy, and Gibbs free energy. For benzamide derivatives, the modified Apelblat, NRTL, and Wilson models have been shown to provide good correlation with experimental data.[4]

-

Modified Apelblat Equation: This is a semi-empirical model that relates the mole fraction solubility to temperature.

-

NRTL (Non-Random Two-Liquid) Model: This model is based on the concept of local composition and is widely used for describing the phase equilibria of liquid mixtures.

-

Wilson Model: Another local composition model that is effective for correlating the activity coefficients of components in a liquid mixture.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Factors Influencing Solubility

The solubility of 4-Methylbenzamide is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these relationships.

Conclusion

While quantitative solubility data for 4-Methylbenzamide in various organic solvents is not extensively reported in the public domain, this technical guide provides a comprehensive framework for researchers to determine and analyze its solubility profile. By employing standard experimental protocols such as the isothermal shake-flask method and leveraging established thermodynamic models, a thorough understanding of the solubility of 4-Methylbenzamide can be achieved. This information is critical for the effective design of chemical processes, formulation development, and for advancing the scientific understanding of this compound.

References

An In-depth Technical Guide on the Potential Mechanisms of Action of 4-Methylbenzamide in Biological Systems

Disclaimer: Extensive literature searches did not yield specific data on the biological targets or definitive mechanism of action for the compound 4-methylbenzamide itself. This guide, therefore, provides a comprehensive overview of the potential mechanisms of action based on the well-documented activities of the broader benzamide class of molecules and derivatives of the 4-methylbenzamide scaffold. The information presented is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating this chemical structure.

Introduction

The benzamide moiety is a cornerstone scaffold in medicinal chemistry, recognized for its ability to interact with a diverse array of biological targets. Its structural simplicity and synthetic tractability have led to its incorporation into numerous therapeutic agents. 4-Methylbenzamide, a simple derivative, serves as a key building block and structural linker in more complex molecules. While direct pharmacological data on 4-methylbenzamide is sparse, the activities of its parent compound, benzamide, and its more complex derivatives strongly suggest two primary avenues of biological action: inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes and modulation of protein kinase activity. This guide will explore these potential mechanisms in detail, presenting quantitative data from related compounds, outlining relevant experimental protocols, and visualizing the core biological pathways.

Potential Mechanism 1: PARP Inhibition

The most established biological role for the benzamide scaffold is the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes.[1] PARPs, particularly PARP1, are critical enzymes in the cellular response to DNA damage.[2][3] They act as DNA damage sensors, and upon detecting a single-strand break (SSB), they catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[4][5] This process, known as PARylation, creates a scaffold that recruits other essential DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[6]

Benzamide acts as a competitive inhibitor by binding to the nicotinamide-binding pocket of the PARP catalytic domain, preventing the use of the substrate NAD+ and thereby halting PAR chain synthesis.[1] This inhibition of DNA repair can be therapeutically exploited. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (which are critical for homologous recombination, a major double-strand break repair pathway), inhibiting PARP leads to an accumulation of unrepaired SSBs.[7] During DNA replication, these SSBs are converted into toxic double-strand breaks, which cannot be repaired efficiently in the absence of functional homologous recombination, leading to cell death through a concept known as synthetic lethality.[8]

Signaling Pathway: PARP1 in Single-Strand Break Repair

Quantitative Data: PARP Inhibition by Benzamide Derivatives

The following table summarizes the inhibitory potency of various benzamide derivatives against PARP enzymes. This data provides a benchmark for the potential activity of 4-methylbenzamide.

| Compound Name | Target | IC50 | Cell Line / Assay Type | Reference |

| 3-Aminobenzamide | PARP | ~30 µM | Enzymatic Assay | [9] |

| 4-(4-cyanophenoxy)benzamide | PARP10 | 2.3 µM | In Vitro Enzymatic Assay | [10] |

| 3-(4-carbamoylphenoxy)benzamide | PARP10 | 0.22 µM | In Vitro Enzymatic Assay | [10] |

| Compound 23f (urea-based benzamide) | PARP-1 | 5.17 nM | Enzymatic Assay | [11] |

| Compound 27f (urea-based benzamide) | PARP-1 | 6.06 nM | Enzymatic Assay | [11] |

| Compound 13f (benzamidophenyl scaffold) | PARP-1 | 0.25 nM | Enzymatic Assay | [12][13] |

Potential Mechanism 2: Protein Kinase Inhibition

A second major area of activity for 4-methylbenzamide derivatives is the inhibition of protein kinases. In this context, the 4-methylbenzamide core often functions as a flexible linker or backbone to which other pharmacophoric groups are attached.[14][15] These derivatives have been designed to target specific oncogenic kinases, such as Bcr-Abl and Platelet-Derived Growth Factor Receptors (PDGFRs), which are key drivers in certain cancers.[14]

Protein kinases regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a common feature of cancer, leading to uncontrolled cell proliferation, survival, and migration.[16] Inhibitors typically act by competing with ATP for binding to the kinase's active site (Type 1 inhibitors) or by binding to an allosteric site on the inactive conformation of the kinase (Type 2 inhibitors).[14] Molecular modeling of some 4-methylbenzamide derivatives suggests they can act as either Type 1 or Type 2 inhibitors, depending on the nature of their substituents.[15]

Signaling Pathway: Representative PDGFR Signaling

Quantitative Data: Kinase Inhibition and Antiproliferative Activity of 4-Methylbenzamide Derivatives

The tables below summarize the activity of synthesized 4-methylbenzamide derivatives against various kinases and cancer cell lines.

Table 2: Receptor Tyrosine Kinase Inhibition by 4-Methylbenzamide Derivatives

| Compound | Target Kinase | % Inhibition at 1 µM | Reference |

| Compound 7 | PDGFRα | 45% | [14] |

| Compound 7 | PDGFRβ | 38% | [14] |

| Compound 9 | PDGFRα | 36% | [14] |

| Compound 9 | PDGFRβ | 39% | [14] |

| Compound 10 | PDGFRα | 42% | [14] |

| Compound 10 | PDGFRβ | 41% | [14] |

Table 3: Antiproliferative Activity (IC50) of 4-Methylbenzamide Derivatives

| Compound | K562 (Leukemia) | HL-60 (Leukemia) | OKP-GS (Renal) | Reference |

| Compound 7 | 2.27 µM | 1.42 µM | 4.56 µM | [14] |

| Compound 10 | 2.53 µM | 1.52 µM | 24.77 µM | [14] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of compounds like 4-methylbenzamide and its derivatives. Below are generalized protocols for key assays based on the cited literature.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Method)

This assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.[14]

-

Reaction Setup: In a 384-well plate, combine the target kinase (e.g., recombinant Bcr-Abl or PDGFR), the specific peptide substrate, and the test compound (e.g., a 4-methylbenzamide derivative) at various concentrations in a kinase reaction buffer.

-

Initiation: Start the kinase reaction by adding a defined concentration of ATP (e.g., 50 µM). Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

ATP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the first step back into ATP, which is then used by luciferase to produce a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus to the kinase activity.

-

Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Determine the IC50 value by fitting the data to a dose-response curve.[17]

Protocol 2: Cell-Based PARP Activity Assay (ELISA)

This protocol measures the inhibition of PARP activity within cells by quantifying the levels of PAR.[18]

-

Cell Culture: Seed a chosen cancer cell line (e.g., HeLa or a BRCA-deficient line) in a 96-well plate and allow cells to adhere overnight.

-

Inhibitor Treatment: Treat the cells with serial dilutions of the test compound for 1-2 hours.

-

DNA Damage Induction: Induce DNA damage to stimulate PARP activity by adding an agent like H₂O₂ (e.g., 20 µM) or MMS and incubate for 10-15 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and add a cell lysis buffer.

-

Protein Quantification: Determine and normalize the protein concentration of each lysate using a BCA assay.

-

PAR ELISA: Add the normalized cell lysates to a PAR-antibody-coated 96-well plate. Follow the kit manufacturer's instructions for incubation with detection antibodies and substrate.

-

Data Acquisition: Read the absorbance or luminescence on a microplate reader.

-

Analysis: A reduction in signal in compound-treated wells compared to the vehicle control indicates inhibition of PARP activity.

Protocol 3: Cell Viability / Antiproliferative Assay (MTT/AlamarBlue Method)

This assay determines the effect of a compound on cell proliferation and viability.[19][20]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the assay period. Allow them to attach overnight.

-

Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for a specified period (e.g., 72 hours).

-

Viability Measurement:

-

For MTT: Add MTT solution (to a final concentration of ~0.5 mg/ml) to each well and incubate for 1-4 hours. The mitochondrial reductases of viable cells convert the yellow MTT to purple formazan crystals. Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the crystals.[20]

-

For AlamarBlue: Add AlamarBlue reagent (typically 10% v/v) to each well and incubate for 4-6 hours. Metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.[19]

-

-

Data Acquisition: Read the absorbance (for MTT, ~570 nm) or fluorescence (for AlamarBlue, Ex/Em ~544/590 nm) using a microplate reader.

-

Analysis: Normalize the data to the vehicle control wells (100% viability) and calculate the concentration that causes 50% inhibition of cell growth (IC50 or GI50).

Experimental Workflow Diagram

Conclusion

While 4-methylbenzamide itself is not extensively characterized as a bioactive agent, its structural framework is of significant interest in medicinal chemistry. The benzamide core is a validated pharmacophore for PARP inhibition, a mechanism of action with proven clinical success in oncology. Furthermore, the 4-methylbenzamide scaffold serves as an effective and versatile linker in the design of potent protein kinase inhibitors targeting key oncogenic pathways. Researchers investigating 4-methylbenzamide should consider these two mechanisms as the most probable avenues of biological activity. The quantitative data and experimental protocols provided in this guide, derived from closely related analogs, offer a robust starting point for the design and execution of studies aimed at elucidating the specific biological role of this compound and its future derivatives.

References

- 1. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rndsystems.com [rndsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. PARP1 - Wikipedia [en.wikipedia.org]

- 8. Synergistic enhancement of PARP inhibition via small molecule UNI66-mediated suppression of BRD4-dependent transcription of RAD51 and CtIP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors [mdpi.com]

- 16. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. bmglabtech.com [bmglabtech.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Genesis of a Scaffold: A Technical History of 4-Methylbenzamide and Its Derivatives

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, history, and evolving applications of 4-methylbenzamide and its multifaceted derivatives.

Introduction

4-Methylbenzamide, a seemingly simple aromatic amide, holds a significant place in the annals of synthetic and medicinal chemistry. While its initial discovery was not marked by fanfare, its core structure has proven to be a remarkably versatile scaffold, giving rise to a diverse array of derivatives with profound biological activities. This technical guide delves into the history of 4-methylbenzamide, from its early synthesis to its pivotal role in the development of targeted therapeutics and other specialized chemical applications. We will explore the evolution of its derivatives, detailing key experiments, quantitative data, and the intricate signaling pathways they modulate.

The Discovery and Early History of 4-Methylbenzamide

The precise moment of the first synthesis of 4-methylbenzamide, also known as p-toluamide, is not definitively documented in readily available historical records. However, the broader class of benzamides, of which it is a member, was first discovered in 1833 by the German chemist Friedrich Wöhler.[1] An early and significant method for the synthesis of p-toluamide was described in a 1955 publication in The Journal of Organic Chemistry. While it is plausible that the compound was synthesized prior to this date, this reference marks a key point in its documented scientific history.

For a considerable period, the applications of 4-methylbenzamide were modest. It found a niche use as a calibration substance for melting point instruments, a testament to its stable and well-defined physical properties.[2][3][4][5] Mettler Toledo, a prominent manufacturer of analytical instruments, has historically used p-toluamide for this purpose.[2][3][4][5] It also saw use in industrial chemistry, for instance, in the preparation of nitriding reagents.

The Rise of 4-Methylbenzamide Derivatives in Drug Discovery

The true significance of the 4-methylbenzamide scaffold emerged with the advent of modern drug discovery, particularly in the field of oncology. Its rigid, yet adaptable, structure provided an ideal foundation for the design of molecules capable of interacting with specific biological targets.

A Cornerstone in Cancer Therapy: The Imatinib Story

The most celebrated derivative of 4-methylbenzamide is undoubtedly Imatinib , a revolutionary tyrosine kinase inhibitor. Marketed as Gleevec®, Imatinib transformed the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). The IUPAC name of Imatinib, 4-[(4-methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide methanesulfonate, explicitly highlights the central role of the benzamide moiety.

In the structure of Imatinib and other similar protein kinase inhibitors, the 4-methylbenzamide fragment often acts as a crucial "linker."[6][7] It bridges the pharmacophoric elements that bind to the ATP-binding site and the adjacent allosteric sites of the kinase, contributing to both potency and selectivity.

Targeting Key Signaling Pathways

The success of Imatinib spurred the development of a multitude of 4-methylbenzamide derivatives designed to inhibit various protein kinases involved in cancer progression. These kinases are key components of signaling pathways that regulate cell growth, proliferation, and survival. The primary targets for many of these derivatives include:

-

Bcr-Abl: The fusion protein product of the Philadelphia chromosome, characteristic of CML. Its constitutive kinase activity drives the uncontrolled proliferation of white blood cells.

-

PDGFR (Platelet-Derived Growth Factor Receptor): A family of receptor tyrosine kinases that play a role in cell growth, proliferation, and angiogenesis. Dysregulation of PDGFR signaling is implicated in various cancers.

-

c-Kit: A receptor tyrosine kinase involved in cell survival and proliferation, particularly in hematopoietic stem cells and mast cells. Mutations leading to constitutive c-Kit activation are a hallmark of GISTs.

The inhibition of these kinases by 4-methylbenzamide derivatives disrupts the downstream signaling cascades, leading to apoptosis (programmed cell death) of cancer cells.

Beyond Cancer: Expanding Therapeutic and Industrial Horizons

The versatility of the 4-methylbenzamide scaffold extends beyond oncology. Researchers have explored its derivatives for a range of other biological activities.

Antiprion Agents

Prion diseases, such as Creutzfeldt-Jakob disease, are fatal neurodegenerative disorders caused by the misfolding of the prion protein (PrPSc). Intriguingly, certain benzamide derivatives have been investigated as potential antiprion agents.[8][9][10][11][12] These compounds are being studied for their ability to inhibit the conversion of the normal cellular prion protein (PrPC) into the pathogenic misfolded form.

Insecticides

The agrochemical industry has also leveraged the 4-methylbenzamide structure to develop novel insecticides.[13][14][15][16] These derivatives often target the nervous systems of insects, providing a means of crop protection.

Quantitative Data on 4-Methylbenzamide Derivatives

The following tables summarize key quantitative data for a selection of 4-methylbenzamide derivatives, illustrating their potency in various biological assays.

| Compound | Target Cell Line | Biological Activity | IC50 (µM) | Reference |

| Derivative 7 | K562 (CML) | Anticancer | 2.27 | [6] |

| Derivative 7 | HL-60 (Leukemia) | Anticancer | 1.42 | [6] |

| Derivative 10 | K562 (CML) | Anticancer | 2.53 | [6] |

| Derivative 10 | HL-60 (Leukemia) | Anticancer | 1.52 | [6] |

| Derivative 40 | A549 (Lung Cancer) | Anticancer | 1.03 | [17] |

| Derivative 40 | HeLa (Cervical Cancer) | Anticancer | 1.15 | [17] |

| Derivative 40 | MCF-7 (Breast Cancer) | Anticancer | 2.59 | [17] |

| Compound | Target Organism | Biological Activity | LC50 (mg/L) | Reference |

| M31 | Plutella xylostella | Insecticidal | 0.135 | [14] |

| M31 | Ostrinia furnacalis | Insecticidal | 0.697 | [14] |

Experimental Protocols

This section provides an overview of the general methodologies employed in the synthesis and biological evaluation of 4-methylbenzamide derivatives, based on published literature.

General Synthesis of 4-Methylbenzamide Derivatives

A common synthetic route to N-substituted 4-methylbenzamide derivatives involves the following steps:

-

Activation of 4-Methylbenzoic Acid: 4-Methylbenzoic acid is typically converted to a more reactive acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Amide Bond Formation: The resulting 4-methylbenzoyl chloride is then reacted with a desired primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct and drive the reaction to completion.

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the desired 4-methylbenzamide derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of 4-methylbenzamide derivatives on cancer cell lines are frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by 4-methylbenzamide derivatives and a typical experimental workflow.

Caption: Bcr-Abl Signaling Pathway and Inhibition by Imatinib.

References

- 1. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 2. mt.com [mt.com]

- 3. mt.com [mt.com]

- 4. Mettler-Toledo Calibration substance ME 30130597, p-Toluamide – ChemicalNor [chemicalnor.pt]

- 5. mt.com [mt.com]

- 6. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of benzamide derivatives and their evaluation as antiprion agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of benzamide derivatives and their evaluation as antiprion agents. - DZNEPUB [pub.dzne.de]

- 10. Exploring Anti-Prion Glyco-Based and Aromatic Scaffolds: A Chemical Strategy for the Quality of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anti-prion aggregation activity of acylthiosemicarbazide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identifying anti-prion chemical compounds using a newly established yeast high-throughput screening system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery of Novel Isoxazoline Derivatives Containing Benzamide with High Insecticidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis and biological evaluation of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylbenzamide: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzamide, a simple aromatic amide, has emerged as a crucial building block in the landscape of organic synthesis. Its inherent reactivity and structural features make it a versatile precursor for a diverse array of complex molecules, particularly in the realm of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core utility of 4-methylbenzamide, detailing its key transformations, experimental protocols, and the biological significance of its derivatives. The strategic placement of the methyl group on the phenyl ring and the reactive amide functionality allows for a multitude of synthetic manipulations, leading to the construction of novel chemical entities with significant therapeutic potential.

Chemical and Physical Properties

4-Methylbenzamide is a white solid with the chemical formula C₈H₉NO.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of 4-Methylbenzamide

| Property | Value | Reference(s) |

| Molecular Weight | 135.16 g/mol | [1] |

| Melting Point | 161-163 °C | [2] |

| Appearance | White solid | |

| CAS Number | 619-55-6 | [1] |

Key Synthetic Transformations and Experimental Protocols

4-Methylbenzamide serves as a starting material for several critical organic transformations. The following sections detail the experimental protocols for some of its most important reactions.

Synthesis of N-Aryl-4-methylbenzamides

The synthesis of N-aryl amides from 4-methylbenzamide is a fundamental transformation, often employed in the development of biologically active compounds.

Experimental Protocol: General Procedure for the Synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-methylbenzamide [3]

-

In a 100 mL round-bottomed flask, add 4-(1H-1,2,4-triazol-1-yl)aniline (4.8 g, 30.0 mmol) and 4-methylbenzoyl chloride (33.0 mmol).

-

Add CH₂Cl₂ (30 mL) and stir the reaction mixture in an ice bath for 10 minutes.

-

Slowly add triethylamine (Et₃N) (4.2 mL, 30.0 mmol) to the reaction mixture.

-

Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-methylbenzamide.

Quantitative Data for Selected N-Aryl-4-methylbenzamides [3]

| Compound | Yield (%) | Melting Point (°C) |

| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-methylbenzamide | 63% | 255–256 |

| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylbenzamide | 58% | 197–198 |

| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-methylbenzamide | 55% | 183–184 |

Hofmann Rearrangement: Synthesis of 4-Methylbenzylamine

The Hofmann rearrangement is a classic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[4] This is a key step in transforming 4-methylbenzamide into valuable amine intermediates.

Experimental Protocol: Modified Hofmann Rearrangement [5]

This protocol for p-methoxybenzamide can be adapted for 4-methylbenzamide.

-

To a 1-L round-bottomed flask equipped with a stirring bar, add 4-methylbenzamide (66 mmol), N-bromosuccinimide (NBS) (11.9 g, 66 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (22 mL, 150 mmol) in methanol (300 mL).

-

Heat the solution at reflux for 15 minutes.

-

Slowly add an additional aliquot of NBS (11.9 g, 66 mmol).

-

Continue the reaction for another 30 minutes.

-

Remove the methanol by rotary evaporation.

-

Dissolve the residue in 500 mL of ethyl acetate (EtOAc).

-

Wash the EtOAc solution with 6 N hydrochloric acid (HCl) (2 x 100 mL), 1 N sodium hydroxide (NaOH) (2 x 100 mL), and saturated sodium chloride (NaCl).

-

Dry the organic layer over magnesium sulfate (MgSO₄).

-

Remove the solvent by rotary evaporation and purify the product by flash column chromatography.

Logical Workflow for Hofmann Rearrangement

Caption: Workflow for the synthesis of 4-methylbenzylamine.

Dehydration to 4-Methylbenzonitrile

The dehydration of 4-methylbenzamide provides a direct route to 4-methylbenzonitrile, another important synthetic intermediate.

Experimental Protocol: Dehydration of 4-Methylbenzamide [6]

-

To a 50 mL three-necked round-bottom flask, add 4-methylbenzamide (0.01 mol) and a solution of the dehydrating reagent (prepared from N,N-dimethylformamide, oxalyl chloride, and phenol) in CH₂Cl₂ (20 mL).

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material has been consumed.

-

Filter the reaction mixture and remove the solvent by rotary evaporation.

-

Dissolve the solid residue in dichloromethane.

-

Wash the solution with deaerated water (20 mL).

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent to obtain 4-methylbenzonitrile. A yield of 98% has been reported for this transformation.[6]

Reduction to 4-Methylbenzylamine with LiAlH₄

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to their corresponding amines.[7]

Experimental Protocol: General Procedure for LiAlH₄ Reduction of Amides [7][8]

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Slowly add a solution of 4-methylbenzamide in the same anhydrous solvent to the LiAlH₄ suspension.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

After the reaction is complete (monitored by TLC), carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with ether or THF.

-

Combine the organic filtrates, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield 4-methylbenzylamine.

Application in the Synthesis of Kinase Inhibitors

4-Methylbenzamide and its derivatives are pivotal in the synthesis of numerous kinase inhibitors, which are a cornerstone of modern cancer therapy.

Synthesis of Imatinib (Gleevec) Precursors

Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.[9] 4-Methylbenzamide derivatives are key intermediates in several synthetic routes to this life-saving drug.[9][10]

Experimental Workflow for a Key Imatinib Intermediate

Caption: Synthesis of an Imatinib derivative intermediate.

4-Methylbenzamide Derivatives as EGFR and PDGFR Inhibitors

Derivatives of 4-methylbenzamide have shown significant inhibitory activity against various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[11]

Table 2: Biological Activity of Selected 4-Methylbenzamide Derivatives [11]

| Compound | Target Kinase | IC₅₀ (µM) | Cell Line |

| 7 | PDGFRα/β | - (36-45% inhibition at 1 µM) | K562 |

| 2.27 | HL-60 | ||

| 1.42 | OKP-GS | ||

| 4.56 | |||

| 10 | PDGFRα/β | - (36-45% inhibition at 1 µM) | K562 |

| 2.53 | HL-60 | ||

| 1.52 | OKP-GS | ||

| 24.77 |

Signaling Pathway Inhibition by 4-Methylbenzamide Derivatives

Caption: Inhibition of kinase signaling pathways.

Conclusion

4-Methylbenzamide is a highly valuable and versatile precursor in organic synthesis. Its utility spans from fundamental transformations, such as the synthesis of N-substituted amides, amines, and nitriles, to the complex, multi-step synthesis of life-saving pharmaceuticals like kinase inhibitors. The straightforward reactivity of the amide group, coupled with the potential for functionalization of the aromatic ring, ensures that 4-methylbenzamide will continue to be a molecule of significant interest to researchers in academia and industry. The detailed protocols and data presented in this guide are intended to facilitate further exploration and application of this important synthetic building block.

References

- 1. 4-Methylbenzamide | C8H9NO | CID 69274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzamide, 4-methyl- [webbook.nist.gov]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 6. tsijournals.com [tsijournals.com]

- 7. adichemistry.com [adichemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characteristics of p-Toluamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Toluamide, also known as 4-methylbenzamide, is an aromatic amide that serves as a key intermediate in the synthesis of various organic compounds. Its well-defined physical and chemical properties make it a valuable reference standard in analytical techniques, particularly for the calibration of melting point apparatus.[1] A thorough understanding of its physicochemical characteristics is paramount for its application in research, chemical synthesis, and pharmaceutical development. This guide provides an in-depth overview of the core physicochemical properties of p-toluamide, detailed experimental protocols for their determination, and graphical representations of experimental workflows.

Core Physicochemical Properties

The fundamental physicochemical properties of p-toluamide are summarized in the tables below. These parameters are crucial for predicting its behavior in various systems, including its dissolution, absorption, and distribution characteristics, which are of particular interest in drug development.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₉NO | [2] |

| Molecular Weight | 135.16 g/mol | [2][3] |

| Appearance | White to almost white crystalline powder or needles | [4] |

| Melting Point | 161-163 °C | [1][5] |

| Boiling Point | 248.86 °C (rough estimate) | [5] |

| Density | 1.1031 g/cm³ (rough estimate) | [1][5] |

| Refractive Index | 1.5635 (rough estimate) | [1][5] |

Solubility and Partitioning Behavior

| Property | Value | Source |

| Water Solubility | Sparingly soluble | [6] |

| Methanol Solubility | Soluble | [1][5] |

| Ethanol Solubility | Very soluble | [6] |

| Diethyl Ether Solubility | Very soluble | [6] |

| Benzene Solubility | Sparingly soluble | [6] |

| Chloroform Solubility | Sparingly soluble | [6] |

| Trifluoroacetic Acid Solubility | Soluble | [6] |

| pKa (Predicted) | 16.21 ± 0.50 | [1][5] |

| LogP (Predicted) | 1.2 | [3] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of p-toluamide.

| Spectrum | Data Availability |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| Infrared (IR) | Available |

| Mass Spectrometry (MS) | Available |

| UV-Vis | Available for derivatives[7] |

| Raman | Available[3] |

Experimental Protocols

The following sections detail the methodologies for determining key physicochemical properties of p-toluamide.

Determination of Melting Point (Capillary Method)

The melting point of p-toluamide is a critical parameter for its identification and purity assessment. The capillary method is a standard and widely accepted technique.[1]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry p-toluamide is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the melting point is approached.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range. For a pure substance like p-toluamide, this range should be narrow.

Determination of Solubility

The solubility of p-toluamide in various solvents can be determined using the shake-flask method, which is considered the gold standard for solubility measurements.

Methodology:

-

Equilibration: An excess amount of solid p-toluamide is added to a known volume of the solvent in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of p-toluamide in the diluted solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting membrane permeability and absorption.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of p-toluamide is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase.

-

Equilibration: The mixture is gently agitated for a set period to allow for the partitioning of the solute between the two phases to reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of p-toluamide in each phase is determined using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of p-toluamide in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[8]

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a compound like p-toluamide.

Caption: Workflow for Physicochemical Characterization of p-Toluamide.

Detailed Workflow for Solubility Determination (Shake-Flask Method)

This diagram outlines the key steps involved in the experimental determination of solubility.

Caption: Shake-Flask Method for Solubility Determination.

Detailed Workflow for LogP Determination

This diagram illustrates the process of determining the octanol-water partition coefficient.

Caption: Experimental Workflow for LogP Determination.

References

- 1. P-TOLUAMIDE CAS#: 619-55-6 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 4-Methylbenzamide | C8H9NO | CID 69274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. P-TOLUAMIDE | 619-55-6 [chemicalbook.com]

- 5. 619-55-6 CAS MSDS (P-TOLUAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. p-toluamide [chemister.ru]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Reactivity of the Amide Group in 4-Methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the amide group in 4-Methylbenzamide, a key intermediate in various synthetic applications. The document details the core reactions including hydrolysis, reduction, dehydration, and the Hofmann rearrangement, presenting experimental protocols and quantitative data to facilitate laboratory application.

Introduction to the Reactivity of 4-Methylbenzamide

4-Methylbenzamide (p-toluamide) is an aromatic amide featuring a methyl group at the para position of the benzene ring. The reactivity of its amide group is central to its utility as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The amide functional group is generally characterized by its relative stability due to resonance delocalization of the nitrogen lone pair with the carbonyl group. Consequently, reactions involving the cleavage of the amide bond or transformation of the carbonyl group typically require specific and often vigorous conditions. This guide explores the key transformations of the amide moiety in 4-Methylbenzamide, providing insights into the reaction mechanisms and practical experimental procedures.

Hydrolysis of 4-Methylbenzamide

The hydrolysis of 4-Methylbenzamide to 4-methylbenzoic acid can be achieved under both acidic and basic conditions. Amides are generally resistant to hydrolysis and require heating with strong acids or bases to proceed at a practical rate.

Acid-Catalyzed Hydrolysis

In acidic media, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate to yield 4-methylbenzoic acid and an ammonium salt.

Experimental Protocol (Adapted from Benzamide Hydrolysis):

A mixture of 4-Methylbenzamide and an excess of aqueous sulfuric acid (e.g., 10-20% w/v) is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting 4-methylbenzoic acid precipitates and can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.

| Parameter | Value | Reference |

| Product | 4-Methylbenzoic acid | [1][2] |

| Reagents | 4-Methylbenzamide, Sulfuric Acid, Water | [3] |

| Conditions | Reflux | [3] |

| Reaction Time | Several hours (monitoring recommended) | [3] |

| Yield | High (exact yield for 4-Methylbenzamide not specified) |

Base-Catalyzed Hydrolysis

Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This is followed by the elimination of the amide anion, which is subsequently protonated by the solvent. The carboxylic acid product is deprotonated by the base to form a carboxylate salt. Acidification in a separate workup step is necessary to obtain the free carboxylic acid.[4]

Experimental Protocol (Adapted from Benzamide Hydrolysis):

4-Methylbenzamide is refluxed in an aqueous solution of a strong base, such as sodium hydroxide (e.g., 10% w/v), for several hours.[4] After the reaction is complete, the solution is cooled and acidified with a strong acid like hydrochloric acid to precipitate the 4-methylbenzoic acid, which is then collected by filtration and can be purified by recrystallization.[4]

| Parameter | Value | Reference |

| Product | 4-Methylbenzoic acid | [1][2] |

| Reagents | 4-Methylbenzamide, Sodium Hydroxide, Water, Hydrochloric Acid | [4] |

| Conditions | Reflux | [4] |

| Reaction Time | Several hours (e.g., boiling for 15 minutes is mentioned for benzamide) | [4] |

| Yield | High (exact yield for 4-Methylbenzamide not specified) |

Reaction Pathway for Hydrolysis:

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methylbenzamide

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 4-Methylbenzamide, a valuable compound in organic synthesis and drug discovery. The protocol outlines a two-step reaction sequence starting from the readily available 4-Methylbenzoic acid (p-toluic acid). The first step involves the conversion of the carboxylic acid to its corresponding acid chloride, 4-Methylbenzoyl chloride, using thionyl chloride. The subsequent step is the amidation of the acid chloride with aqueous ammonia to yield the final product. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

4-Methylbenzamide, also known as p-toluamide, is an organic compound belonging to the benzamide family.[1] It serves as a key building block in the synthesis of various more complex molecules. For instance, it has been utilized in the synthesis of Imatinib, a medication used to treat chronic myeloid leukemia.[2] The compound is also noted for its potential inhibitory effects on p38 kinase.[2] This protocol details a reliable and straightforward method for its laboratory-scale synthesis.

Reaction Scheme

The synthesis of 4-Methylbenzamide is achieved through a two-step process:

Step 1: Formation of 4-Methylbenzoyl chloride

4-Methylbenzoic acid reacts with thionyl chloride to form 4-Methylbenzoyl chloride, with the evolution of sulfur dioxide and hydrogen chloride gases.

Step 2: Formation of 4-Methylbenzamide

The intermediate, 4-Methylbenzoyl chloride, is then reacted with an excess of aqueous ammonia to produce the final product, 4-Methylbenzamide, and ammonium chloride as a byproduct.

Physicochemical Data and Safety Information

A summary of the physical and chemical properties of the key compounds involved in this synthesis is provided below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Hazards |

| 4-Methylbenzoic Acid | C₈H₈O₂ | 136.15 | 179-181 | 274 | Irritant |

| Thionyl Chloride | SOCl₂ | 118.97 | -104.5 | 79 | Corrosive, Lachrymator |

| 4-Methylbenzoyl Chloride | C₈H₇ClO | 154.60 | -4 | 227 | Corrosive, Lachrymator |

| Aqueous Ammonia (28-30%) | NH₃ | 17.03 (as NH₃) | -77.7 | -33.3 | Corrosive, Toxic |

| 4-Methylbenzamide | C₈H₉NO | 135.16 | 161-163 | 248.86 (est.) | Harmful if swallowed, Eye Irritant[1][3] |

Note: Always consult the full Safety Data Sheet (SDS) for each chemical before starting any experimental work.

Experimental Protocol

4.1. Materials and Equipment

-

Reagents:

-

4-Methylbenzoic acid (p-toluic acid)

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Concentrated aqueous ammonia (28-30%)

-

Crushed ice

-

Deionized water

-

Ethanol (for recrystallization)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Diethyl ether

-

-

Equipment:

-

Round-bottom flasks (100 mL and 250 mL)

-

Reflux condenser with a gas trap (e.g., calcium chloride drying tube leading to a base trap)

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

Melting point apparatus

-